molecular formula C17H15N3OS B1372702 N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide CAS No. 1146289-95-3

N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide

Cat. No. B1372702
CAS RN: 1146289-95-3
M. Wt: 309.4 g/mol
InChI Key: MFRITEZIFWNJAX-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide, also known as NBT-1, is a novel small molecule inhibitor of the enzyme caspase-3. Caspase-3 is a key enzyme in apoptosis, or programmed cell death, and can be inhibited by NBT-1. NBT-1 has been studied for its potential applications in both laboratory experiments and therapeutic treatments, due to its ability to inhibit caspase-3 activity.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide, have been studied for their antimicrobial properties . They exhibit a broad spectrum of activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Research

These compounds have shown promise in anticancer research . Their ability to interact with various biological targets can lead to the development of novel anticancer drugs. Research has focused on synthesizing imidazole derivatives that can inhibit the growth of cancer cells .

Anti-inflammatory and Analgesic Effects

Imidazole derivatives are also known for their anti-inflammatory and analgesic effects . They can be used to treat inflammatory conditions and pain without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antitubercular Agents

The fight against tuberculosis (TB) has led to the exploration of imidazole derivatives as antitubercular agents . These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, the bacteria responsible for TB .

Antiviral Applications

Research into antiviral applications of imidazole derivatives is ongoing. These compounds have shown potential in inhibiting viral replication, which is crucial in the treatment of viral infections .

Antioxidant Properties

The antioxidant properties of imidazole derivatives make them useful in protecting cells from oxidative stress . This is important in preventing diseases associated with oxidative damage, such as neurodegenerative disorders .

Gastroprotective Effects

Some imidazole derivatives have gastroprotective effects . They can be used to develop drugs that protect the gastric mucosa from ulcers and erosions, offering an alternative to current ulcer medications .

Enzyme Inhibition

These compounds can act as enzyme inhibitors , targeting specific enzymes involved in disease processes. This application is significant in designing drugs for conditions like Alzheimer’s disease, where enzyme activity is a key factor .

properties

IUPAC Name

N-benzyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(19-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-11-10-18-17(20)22/h1-11H,12H2,(H,18,22)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRITEZIFWNJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide
Reactant of Route 6
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide

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